3-Benzotriazol-1-yl-butyric acid

Overview

Description

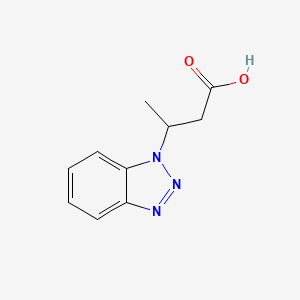

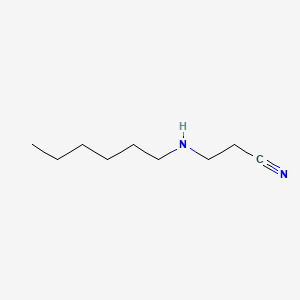

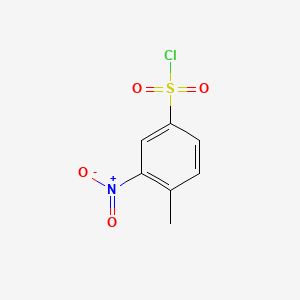

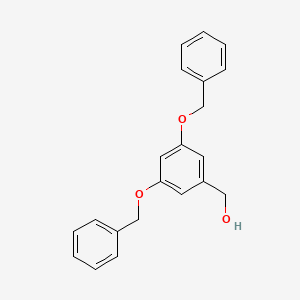

3-Benzotriazol-1-yl-butyric acid is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 . It is used for proteomics research .

Synthesis Analysis

Benzotriazole methodology is recognized as a versatile and successful synthesis protocol. Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and can easily be removed at the end of the reaction sequence . A solid-phase synthesis of trisubstituted 3-alkylamino-1,2,4-triazoles has been developed by using benzotriazole methodology .Molecular Structure Analysis

The molecular structure of 3-Benzotriazol-1-yl-butyric acid is represented by the formula C10H11N3O2 . The structure is stable and can be introduced into molecules through a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzotriazol-1-yl-butyric acid include a molecular weight of 205.21 and a molecular formula of C10H11N3O2 .Scientific Research Applications

Medicinal Chemistry

Benzotriazole derivatives, including “3-Benzotriazol-1-yl-butyric acid”, have exhibited outstanding properties in medicinal chemistry. They have shown potential in treating various conditions such as cancers, microbial infections, and psychotropic disorders . The large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

Anticancer Applications

Benzotriazole derivatives have shown promising results in anticancer research. Their ability to interact with biological systems makes them potential candidates for cancer treatment .

Antimicrobial Applications

Benzotriazole derivatives have demonstrated antimicrobial properties. They have been found to be effective against a range of bacterial and fungal species .

Material Science

In the field of material science, benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .

Synthesis of Heterocyclic Compounds

Benzotriazole has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . It has been used for the synthesis of heterocyclic compounds including benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds .

Synthesis of Pharmacologically Important Heterocyclic Skeletons

Benzotriazole methodology has grown to very high popularity due to its versatility and usefulness in the synthesis of diverse pharmacologically important heterocyclic skeletons .

Synthetic Auxiliary in Organic Synthesis

Benzotriazole has been drawing enormous attention and is being explored in organic synthesis as a synthetic auxiliary and catalyst in several reactions .

Stabilization of Radicals

One of the major properties of the benzotriazole fragment is its ability to stabilize radicals . This property interplays with its other properties and contributes to the synthetic versatility of its derivatives .

Future Directions

Benzotriazole derivatives have been found to be biologically active and have potential in the synthesis of diverse pharmacologically important heterocyclic skeletons . A ferrocene derivative was synthesized in one step from benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate and ferrocenecarboxylic acid, indicating potential future directions for the use of benzotriazole derivatives .

Mechanism of Action

Target of Action

Benzotriazole derivatives, which include 3-benzotriazol-1-yl-butyric acid, have been found to bind with enzymes and receptors in biological systems . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Benzotriazole derivatives are known to form diverse non-covalent interactions, including π–π stacking interactions and hydrogen bonds . These interactions allow benzotriazole derivatives to bind with their targets and exert their effects .

Biochemical Pathways

Benzotriazole derivatives have been associated with a broad spectrum of biological properties, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 20521 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Benzotriazole derivatives have been associated with a variety of biological activities, including antimicrobial, antiparasitic, and even antitumor activities . This suggests that 3-Benzotriazol-1-yl-butyric acid could potentially have similar effects.

Action Environment

Benzotriazole derivatives have been found to have profound applications as corrosion inhibitors , suggesting that they may be stable under a variety of environmental conditions.

properties

IUPAC Name |

3-(benzotriazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-7(6-10(14)15)13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKISXNJRGSDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871804 | |

| Record name | 3-(1H-Benzotriazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786937 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Benzotriazol-1-yl-butyric acid | |

CAS RN |

654-13-7 | |

| Record name | 3-(1H-Benzotriazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-](/img/structure/B1296646.png)